![molecular formula C10H18Si B14719005 Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- CAS No. 17985-13-6](/img/structure/B14719005.png)
Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- typically involves the hydrosilylation of norbornene with triethoxysilane. The reaction is catalyzed by platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Silanes with new functional groups replacing the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for bio-conjugation and immobilization.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism by which Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- exerts its effects involves the formation of strong silicon-oxygen bonds. The silicon atom can form stable bonds with oxygen-containing functional groups, leading to the formation of siloxane linkages. These linkages are crucial in the formation of cross-linked networks in materials and in the modification of surfaces for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Triethoxysilyl)-2-norbornene
- 5-(Trimethoxysilyl)-2-norbornene
- 5-(Triethoxysilyl)-bicyclo[2.2.1]hept-2-ene
Uniqueness
Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- is unique due to its specific combination of a norbornene moiety and a triethoxysilyl group. This combination imparts distinct chemical reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical transformations and form stable siloxane linkages sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
17985-13-6 |
|---|---|
Molekularformel |
C10H18Si |
Molekulargewicht |
166.33 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]hept-5-enyl(trimethyl)silane |
InChI |
InChI=1S/C10H18Si/c1-11(2,3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 |
InChI-Schlüssel |
KVYAQQCJQHSQOE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1CC2CC1C=C2 |
Verwandte CAS-Nummern |
131853-82-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



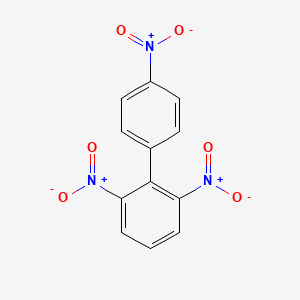

![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
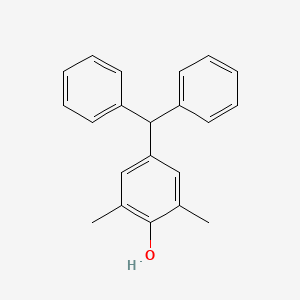
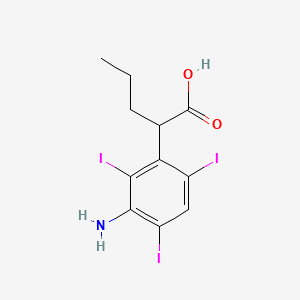
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)


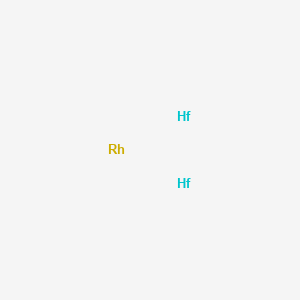
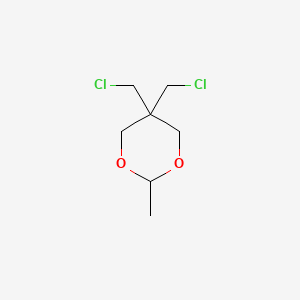
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)
